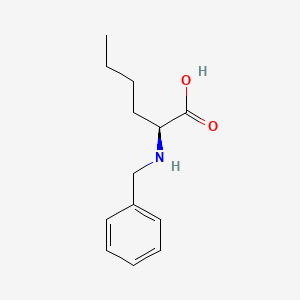

(2S)-2-(Benzylamino)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-(Benzylamino)hexanoic acid, more commonly known as BAH, is a naturally occurring carboxylic acid found in a variety of plants, fungi, and bacteria. It is an important organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. BAH is a chiral molecule, meaning it has two different configurations, and is used as an intermediate in the synthesis of other compounds. BAH is also known to have a variety of biochemical and physiological effects on the body, which makes it a promising candidate for further research.

Applications De Recherche Scientifique

BAH is used in a wide variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of cell signaling pathways. BAH has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can have a variety of effects on the nervous system. BAH has also been used to study cell signaling pathways, as it has been found to activate the MAPK pathway in mammalian cells. This pathway is involved in a variety of cellular processes, such as cell growth and differentiation.

Mécanisme D'action

Target of Action

The primary target of (2S)-2-(Benzylamino)hexanoic acid, also known as Bzl-Nle-OH, is the β5 subunit (PSMB5) of the 26S proteasome . The 26S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Mode of Action

Bzl-Nle-OH interacts with its target, the β5 subunit of the 26S proteasome, by inhibiting its chymotrypsin-like activity . This inhibition is selective and reversible . The compound’s interaction with the β5 subunit disrupts the normal function of the proteasome, leading to changes in cellular protein regulation .

Biochemical Pathways

The inhibition of the β5 subunit-associated chymotrypsin-like proteasome activity by Bzl-Nle-OH affects the ubiquitin-proteasome system . This system plays a central role in intracellular protein degradation . By inhibiting a key component of this system, Bzl-Nle-OH can disrupt normal protein turnover and regulation within the cell .

Pharmacokinetics

The compound’s potent cytotoxic activity suggests it may have good cellular uptake and bioavailability .

Result of Action

The result of Bzl-Nle-OH’s action is potent cytotoxic activity . By inhibiting the β5 subunit of the 26S proteasome, Bzl-Nle-OH disrupts normal protein degradation, which can lead to cell death . This makes Bzl-Nle-OH a potential candidate for development as a novel proteasome-targeted drug .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using BAH for lab experiments is its availability. BAH is a naturally occurring compound and can be easily synthesized in the laboratory using a variety of methods. Additionally, BAH is a chiral molecule, meaning it has two different configurations, which makes it a useful tool for studying the effects of different enantiomers on the body.

However, there are also some limitations to using BAH for lab experiments. BAH is a relatively unstable compound and can degrade over time, making it difficult to store for long periods of time. Additionally, BAH has been found to have a variety of biochemical and physiological effects on the body, which can make it difficult to control and study in a laboratory setting.

Orientations Futures

The potential future directions for research on BAH are numerous. BAH has been found to have a variety of biochemical and physiological effects on the body, which makes it a promising candidate for further research. One possible direction for research is to investigate the effects of BAH on neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to investigate the effects of BAH on

Méthodes De Synthèse

BAH can be synthesized using a number of methods, including the reductive amination of hexanoic acid with benzylamine, the reaction of benzylamine with 2-chlorohexanoic acid, and the reaction of benzylamine with 2-bromohexanoic acid. The reductive amination method is the most commonly used and involves the reaction of hexanoic acid with benzylamine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride. This reaction produces a racemic mixture of BAH, meaning it contains equal amounts of both the (2S)- and (2R)-enantiomers.

Propriétés

IUPAC Name |

(2S)-2-(benzylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-9-12(13(15)16)14-10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDXZMGISBZJCQ-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.